molecular formula C7H4INO B3039643 2-Hydroxy-6-iodobenzonitrile CAS No. 1243461-96-2

2-Hydroxy-6-iodobenzonitrile

Cat. No. B3039643
CAS RN: 1243461-96-2
M. Wt: 245.02 g/mol
InChI Key: URJLLVNSTFGFCB-UHFFFAOYSA-N
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Description

2-Hydroxy-6-iodobenzonitrile is a specialized compound with the molecular formula C7H4INO . It has a molecular weight of 245.02 . It is commonly used as a building block in the synthesis of various biologically active compounds, pharmaceuticals, agrochemicals, and advanced materials.


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-iodobenzonitrile consists of 7 carbon atoms, 4 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Hydroxy-6-iodobenzonitrile is an off-white or light yellow crystalline powder. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Carbopalladation in Organic Synthesis

2-Hydroxy-6-iodobenzonitrile derivatives are utilized in palladium-catalyzed annulation reactions. These reactions produce 2,3-diarylindenones and polycyclic aromatic ketones, useful in various synthetic applications. This process demonstrates the addition of an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile, showcasing its versatility in organic synthesis (Pletnev, Tian, & Larock, 2002).

Role in Plant Growth Stimulation

Certain derivatives of 2-Hydroxy-6-iodobenzonitrile, like 3,5-diiodo-4-hydroxybenzonitrile (ioxynil), have been found to stimulate plant root growth. This discovery stems from research on ioxynil's herbicidal properties, further expanding its utility in agricultural sciences (Wain, Taylor, Intarakosit, & Shannon, 1968).

Synthesis of Fasciolicides

Degradation in Soil

Studies on the degradation of ioxynil (4-hydroxy-3,5-diiodobenzonitrile) in soil have shown its breakdown to CO2, a process driven by microbial action and oxygen dependent. This research provides insight into the environmental impact and breakdown of such compounds in agricultural settings (Hsu & Camper, 1975).

Electochemical Reduction Mechanism

Research on the electrochemical reduction mechanism of ioxynil demonstrates the cleavage of iodide, yielding 3-iodo-4-hydroxybenzonitrile. This study provides valuable information on the electrochemical behaviors of these compounds, which can be crucial in understanding their reactivity and potential applications in various fields (Sokolová et al., 2010).

Reaction with Nitrogen Dioxide

The reaction of 2-hydroxybenzonitriles with nitrogen dioxide has been studied to produce various nitrile derivatives. These reactions and their products have potential applications in synthetic chemistry and material science (Gordon et al., 1990).

Safety and Hazards

2-Hydroxy-6-iodobenzonitrile is classified as harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye/face protection . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists . If swallowed, rinse mouth and seek medical advice if you feel unwell .

properties

IUPAC Name

2-hydroxy-6-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLLVNSTFGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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